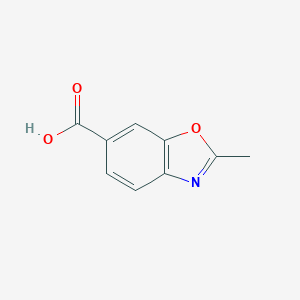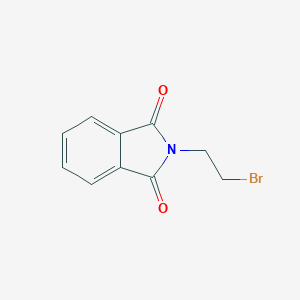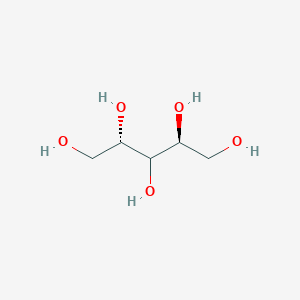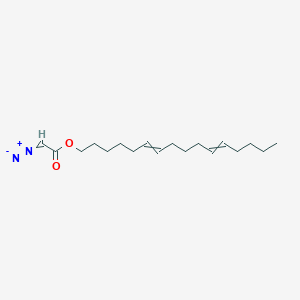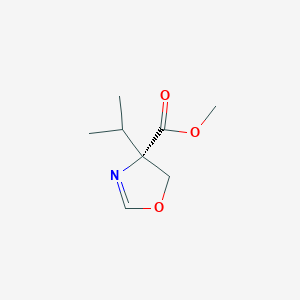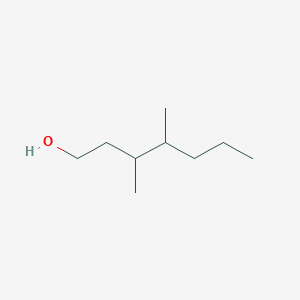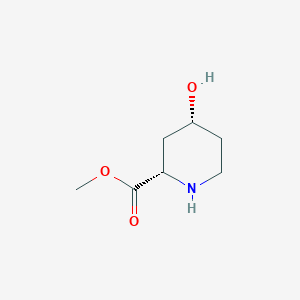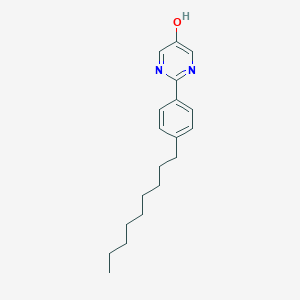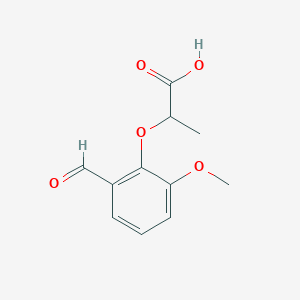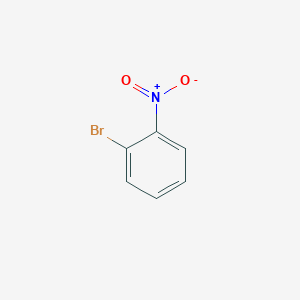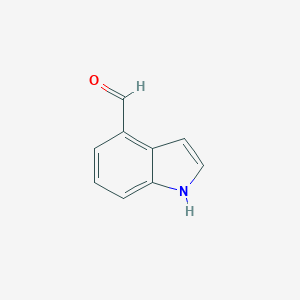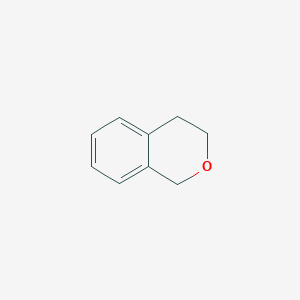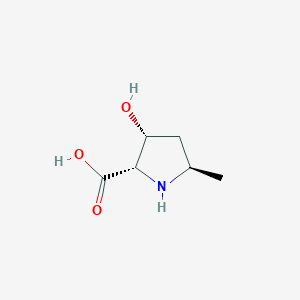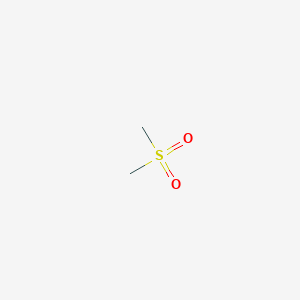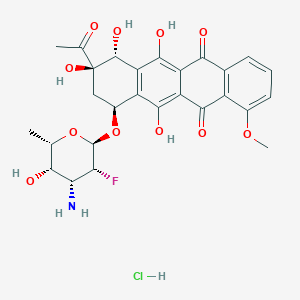
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone, also known as Amino-ATRA, is a novel compound that has been synthesized for its potential use in cancer treatment. It is a derivative of daunomycinone, a natural antibiotic produced by Streptomyces coeruleorubidus. Amino-ATRA has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are being extensively studied.
Mechanism Of Action
The mechanism of action of 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical And Physiological Effects
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to modulate the expression of several genes involved in cell proliferation, apoptosis, and DNA repair. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Advantages And Limitations For Lab Experiments
The advantages of using 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone in lab experiments include its potent cytotoxic activity against a wide range of cancer cell lines, its ability to inhibit cancer stem cells, and its low toxicity in normal cells. However, the limitations include the complex synthesis method, the need for further optimization of the compound for clinical use, and the need for extensive preclinical studies to evaluate its safety and efficacy.
Future Directions
For research on 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone include the optimization of the synthesis method to improve yield and purity, the evaluation of its safety and efficacy in animal models, and the development of formulations for clinical use. Further studies are also needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone involves several steps, starting with the protection of the hydroxyl groups of daunomycinone. The protected compound is then treated with a fluorinating agent to introduce the fluorine atom at the C-2 position. The protected compound is then deprotected, and the amino sugar is introduced using a glycosylation reaction. The final product is obtained after several purification steps.
Scientific Research Applications
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been extensively studied for its potential use in cancer treatment. It has shown potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and resistance to chemotherapy.
properties
CAS RN |
124264-70-6 |
|---|---|
Product Name |
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone |
Molecular Formula |
C27H29ClFNO11 |
Molecular Weight |
598 g/mol |
IUPAC Name |
(7S,9R,10R)-9-acetyl-7-[(2R,3R,4R,5S,6S)-4-amino-3-fluoro-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28FNO11.ClH/c1-8-20(31)19(29)18(28)26(39-8)40-12-7-27(37,9(2)30)25(36)17-14(12)23(34)16-15(24(17)35)21(32)10-5-4-6-11(38-3)13(10)22(16)33;/h4-6,8,12,18-20,25-26,31,34-37H,7,29H2,1-3H3;1H/t8-,12-,18+,19-,20+,25+,26-,27-;/m0./s1 |
InChI Key |
SKWPUTGKNWRBGJ-KYJWTKNXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
SMILES |
CC1C(C(C(C(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
Other CAS RN |
124264-70-6 |
synonyms |
7-ATFTD 7-O-(3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranosyl)daunomycinone 7-O-(3-amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



